1-(Indolin-1-yl)but-2-yn-1-one
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Overview
Description
1-(Indolin-1-yl)but-2-yn-1-one is a chemical compound that belongs to the indole family, which is known for its wide range of biological activities
Preparation Methods
The synthesis of 1-(Indolin-1-yl)but-2-yn-1-one typically involves the reaction of indoline with but-2-yn-1-one under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the indoline attacks the carbonyl carbon of the but-2-yn-1-one, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(Indolin-1-yl)but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the indoline moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)but-2-yn-1-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1-(Indolin-1-yl)but-2-yn-1-one can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol. While these compounds share a common indole nucleus, their structures and biological activities differ significantly. For example:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its butynone group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C12H11NO |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)but-2-yn-1-one |
InChI |
InChI=1S/C12H11NO/c1-2-5-12(14)13-9-8-10-6-3-4-7-11(10)13/h3-4,6-7H,8-9H2,1H3 |
InChI Key |
NSBLRGZJSVTIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCC2=CC=CC=C21 |
Origin of Product |
United States |
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